N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a hybrid molecule combining a 1,2,4-triazole core with a sulfanylacetohydrazide backbone and a hydroxynaphthalene-derived hydrazone moiety. Its structural complexity arises from:
- Triazole substituents: A phenyl group at position 4 and a 3,4,5-trimethoxyphenyl group at position 5, which enhance electron density and steric bulk.
- Sulfanyl bridge: Links the triazole and acetohydrazide segments, influencing conformational flexibility.
This compound is hypothesized to exhibit bioactivity (e.g., anticancer, antimicrobial) due to structural motifs shared with pharmacologically active analogues .
Properties
Molecular Formula |
C30H27N5O5S |
|---|---|
Molecular Weight |
569.6 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C30H27N5O5S/c1-38-25-15-20(16-26(39-2)28(25)40-3)29-33-34-30(35(29)21-10-5-4-6-11-21)41-18-27(37)32-31-17-23-22-12-8-7-9-19(22)13-14-24(23)36/h4-17,36H,18H2,1-3H3,(H,32,37)/b31-17+ |
InChI Key |
ZPVIAZIXYXMJMY-KBVAKVRCSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC5=CC=CC=C54)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:
Formation of the hydrazide: This step involves the reaction of an appropriate acid chloride with hydrazine hydrate to form the hydrazide intermediate.
Synthesis of the triazole moiety: The triazole ring is formed via a cyclization reaction involving a suitable precursor such as an azide and an alkyne.
Condensation reaction: The final step involves the condensation of the hydrazide intermediate with the triazole derivative in the presence of a catalyst to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The azomethine (C=N) bond can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to its biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural differences between the target compound and analogues are summarized in Table 1.
Table 1: Substituent Comparison Across Analogues
Key Observations :
Critical Factors :
- Reaction time, solvent polarity (e.g., ethanol vs. methanol), and acid catalysts (e.g., glacial acetic acid) influence yields .
- Substituents like trimethoxyphenyl may require protective group strategies to prevent demethylation during synthesis.
Bioactivity Profiles
Table 2: Bioactivity Comparison
Insights :
- Hydroxynaphthalenyl may mimic steroidal aromatase inhibitors (e.g., exemestane), though experimental validation is needed.
Computational Similarity Analysis
Using Tanimoto and Dice indices (MACCS and Morgan fingerprints), the target compound shows:
Implications :
Physicochemical Properties
Table 3: Property Comparison
| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~550 | 3.2 | <0.1 (aqueous) |
| Compound 10 | 520 | 2.8 | 0.5 (DMSO) |
| 488730-76-3 | 530 | 3.5 | <0.1 (aqueous) |
Key Notes:
- The target compound’s high LogP (3.2) and low aqueous solubility suggest formulation challenges, necessitating prodrug strategies or nanocarriers.
- Trimethoxyphenyl and hydroxynaphthalenyl groups increase hydrophobicity compared to analogues with polar substituents (e.g., -NH2 in Compound 10) .
Biological Activity
N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound notable for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features several significant structural motifs:
- Naphthyl group : Imparts unique electronic properties.
- Triazole ring : Known for its biological activity as a pharmacophore.
- Hydrazide moiety : Contributes to the compound's reactivity and potential biological interactions.
The molecular formula is , with a molecular weight of approximately 494.56 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the naphthyl hydrazone.
- Introduction of the triazole ring through cyclization reactions.
- Functionalization to incorporate the sulfanyl group.
Antimicrobial Activity
Research indicates that derivatives containing the triazole and thiadiazole scaffolds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various pathogens:
| Pathogen | Activity Level |
|---|---|
| Escherichia coli | Moderate to Good |
| Staphylococcus aureus | Moderate |
| Pyricularia oryzae | Good |
| Rhizoctonia solani | Moderate |
These findings suggest that the compound may inhibit bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .
Anti-inflammatory and Anticancer Activities
In addition to antimicrobial effects, compounds in this class have been reported to exhibit anti-inflammatory and anticancer activities. The mechanism often involves modulation of inflammatory mediators or induction of apoptosis in cancer cells. For example:
- Inhibition of COX enzymes : Reduces inflammation.
- Induction of apoptosis : Triggers programmed cell death in tumor cells.
The biological activity of this compound is thought to involve interactions with specific molecular targets such as:
- Enzymes : Inhibition can lead to reduced substrate conversion.
- Receptors : Binding may alter signaling pathways associated with disease processes.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Antimicrobial Efficacy : A study demonstrated that similar triazole derivatives exhibited higher antibacterial activity compared to standard antibiotics .
- Cancer Research : Investigations into the anticancer properties revealed that these compounds could suppress tumor growth in vitro by inducing apoptosis .
- Inflammation Models : In vivo studies showed significant reductions in inflammation markers when treated with derivatives containing the triazole scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
